molecular formula C12H20O2 B12683265 Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol CAS No. 85883-85-8

Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol

Cat. No.: B12683265
CAS No.: 85883-85-8
M. Wt: 196.29 g/mol
InChI Key: DEBPKBTUBBZEPB-UHFFFAOYSA-N
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Description

Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanonaphthalene core with methyl and diol functional groups. It is known for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves the hydrogenation of 1,4-methanonaphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum on carbon, with hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure the selective reduction of the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum on carbon (Pt/C)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated hydrocarbons

    Substitution: Esters, ethers

Mechanism of Action

The mechanism of action of decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diol groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methyl and diol groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications .

Properties

CAS No.

85883-85-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-methyltricyclo[6.2.1.02,7]undecane-4,5-diol

InChI

InChI=1S/C12H20O2/c1-12(14)6-10-8-3-2-7(4-8)9(10)5-11(12)13/h7-11,13-14H,2-6H2,1H3

InChI Key

DEBPKBTUBBZEPB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C3CCC(C3)C2CC1O)O

Origin of Product

United States

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